Unii-cdl03A411T

Description

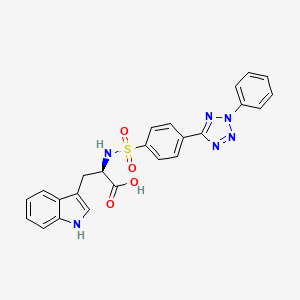

UNII-cdl03A411T is a unique identifier assigned by the U.S. Food and Drug Administration (FDA) through the Global Substance Registration System (GSRS) to unambiguously identify a specific chemical entity. This system ensures regulatory consistency and supports translational research by providing standardized descriptions for substances relevant to medicine .

Key properties include:

- Pharmacological profile: High gastrointestinal (GI) absorption, non-blood-brain-barrier (BBB) permeability, and non-inhibition of cytochrome P450 (CYP) enzymes.

- Solubility: Highly water-soluble, facilitating bioavailability in aqueous environments.

- Hazard profile: Classified under warning categories H315 (causes skin irritation), H319 (causes eye irritation), and H335 (may cause respiratory irritation) .

Properties

CAS No. |

193809-84-6 |

|---|---|

Molecular Formula |

C24H20N6O4S |

Molecular Weight |

488.5 g/mol |

IUPAC Name |

(2R)-3-(1H-indol-3-yl)-2-[[4-(2-phenyltetrazol-5-yl)phenyl]sulfonylamino]propanoic acid |

InChI |

InChI=1S/C24H20N6O4S/c31-24(32)22(14-17-15-25-21-9-5-4-8-20(17)21)28-35(33,34)19-12-10-16(11-13-19)23-26-29-30(27-23)18-6-2-1-3-7-18/h1-13,15,22,25,28H,14H2,(H,31,32)/t22-/m1/s1 |

InChI Key |

NLABJQQLMHAJIL-JOCHJYFZSA-N |

SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |

Other CAS No. |

193809-84-6 |

Synonyms |

MMI 166 MMI-166 MMI166 N-alpha-(4-(2-phenyl-2H- tetrazole-5-yl) phenyl sulfonyl)-D-tryptophan |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

UNII-cdl03A411T belongs to a class of pyridine-derived amines with methoxy substituents. Below is a comparison with structurally analogous compounds (Table 1):

| Compound Name | Molecular Formula | Substituent Position | Similarity Score* | Solubility (Water) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | C₇H₁₀N₂O | 5-methoxy-pyridin-2-yl | 1.00 | Very high | 138.17 |

| (4-Methoxypyridin-2-yl)methanamine | C₇H₁₀N₂O | 4-methoxy-pyridin-2-yl | 0.85 | High | 138.17 |

| 2-(5-Methoxypyridin-2-yl)ethylamine HCl | C₈H₁₃ClN₂O | 5-methoxy-pyridin-2-yl | 0.78 | Moderate | 188.66 |

| 5-Methoxypyrrolidine-2-carboxamide HCl | C₆H₁₁ClN₂O₂ | N/A | 0.82 | Low | 178.62 |

*Similarity scores (0–1 scale) based on structural alignment and functional group analysis .

Key Observations :

- Molecular weight : Higher molecular weight in ethylamine derivatives (e.g., 188.66 g/mol) reduces solubility and may limit bioavailability .

Pharmacological and Toxicological Profiles

Pharmacokinetic and safety data for this compound and analogs are summarized below (Table 2):

| Compound | GI Absorption | BBB Permeability | CYP Inhibition | Hazard Profile |

|---|---|---|---|---|

| This compound | High | No | No | H315, H319, H335 |

| (4-Methoxypyridin-2-yl)methanamine | Moderate | No | Weak (CYP2D6) | H302 (harmful if swallowed) |

| 2-(5-Methoxypyridin-2-yl)ethylamine HCl | Low | No | No | H318 (eye damage) |

Key Observations :

- Toxicity : Ethylamine derivatives with chlorine substituents (e.g., HCl salts) demonstrate higher ocular toxicity, likely due to reactive intermediates .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.